molecular formula C15H15N5O2S B15102558 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide

Cat. No.: B15102558
M. Wt: 329.4 g/mol
InChI Key: PMRWMNZVZMAVAQ-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethylpyrimidine, furan-2-carboxylic acid, and 1H-imidazole. The synthesis may involve the following steps:

    Formation of the Pyrimidine Derivative: The 4,6-dimethylpyrimidine is reacted with a suitable thiolating agent to introduce the sulfanyl group.

    Coupling with Furan-2-carboxylic Acid: The sulfanyl pyrimidine derivative is then coupled with furan-2-carboxylic acid under appropriate conditions to form the intermediate compound.

    Introduction of the Imidazole Ring: Finally, the intermediate is reacted with 1H-imidazole to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under suitable conditions to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid: This compound shares a similar core structure but lacks the imidazole ring.

    N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide: This compound contains a pyrimidine ring but differs in other structural aspects.

Uniqueness

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-imidazol-2-yl)furan-2-carboxamide is unique due to the combination of its furan, pyrimidine, and imidazole rings. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C15H15N5O2S

Molecular Weight

329.4 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(1H-imidazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C15H15N5O2S/c1-9-7-10(2)19-15(18-9)23-8-11-3-4-12(22-11)13(21)20-14-16-5-6-17-14/h3-7H,8H2,1-2H3,(H2,16,17,20,21)

InChI Key

PMRWMNZVZMAVAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=NC=CN3)C

Origin of Product

United States

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